molecular formula C21H20ClN3O4S B4037082 4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine

4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B4037082
M. Wt: 445.9 g/mol
InChI Key: HKUCJPWBYADLBQ-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group, a naphthalen-2-ylsulfonyl group, and a methyl group

Scientific Research Applications

4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 2-Chloro-4-nitrophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring reacts with 2-chloro-4-nitrobenzene in the presence of a base.

    Attachment of the Naphthalen-2-ylsulfonyl Group: This can be achieved through a sulfonylation reaction where the piperazine derivative reacts with naphthalene-2-sulfonyl chloride in the presence of a base.

    Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydroxyl Derivatives: Oxidation can introduce hydroxyl groups.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups allows for specific interactions with biological molecules, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
  • 4-(4-Nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
  • 4-(2-Chloro-4-nitrophenyl)-1-(naphthalen-2-ylsulfonyl)piperazine

Uniqueness

4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring, along with the naphthalen-2-ylsulfonyl group, provides a distinct profile that can be exploited for various applications.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenyl)-2-methyl-1-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-15-14-23(21-9-7-18(25(26)27)13-20(21)22)10-11-24(15)30(28,29)19-8-6-16-4-2-3-5-17(16)12-19/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUCJPWBYADLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
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4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
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4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
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4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
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4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
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4-(2-Chloro-4-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine

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